

Technical Application Note: Characterizing Outer Membrane Permeabilization by lanthelliformisamine A TFA

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Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

CAS No.: 1643593-28-5

Cat. No.: B608035

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Introduction & Mechanistic Basis[1][2][3][4]

lanthelliformisamine A (lanA) is a marine sponge-derived alkaloid (originally isolated from *Suberea lanthelliformis*) belonging to the bromotyrosine derivative class. While early studies suggested these polyamines might act as efflux pump inhibitors, recent mechanistic evaluations (e.g., by Okano et al. and Khan et al.) have revised this understanding. The current consensus indicates that lanA and its analogs function primarily as membrane permeabilizers.

They act by displacing divalent cations (

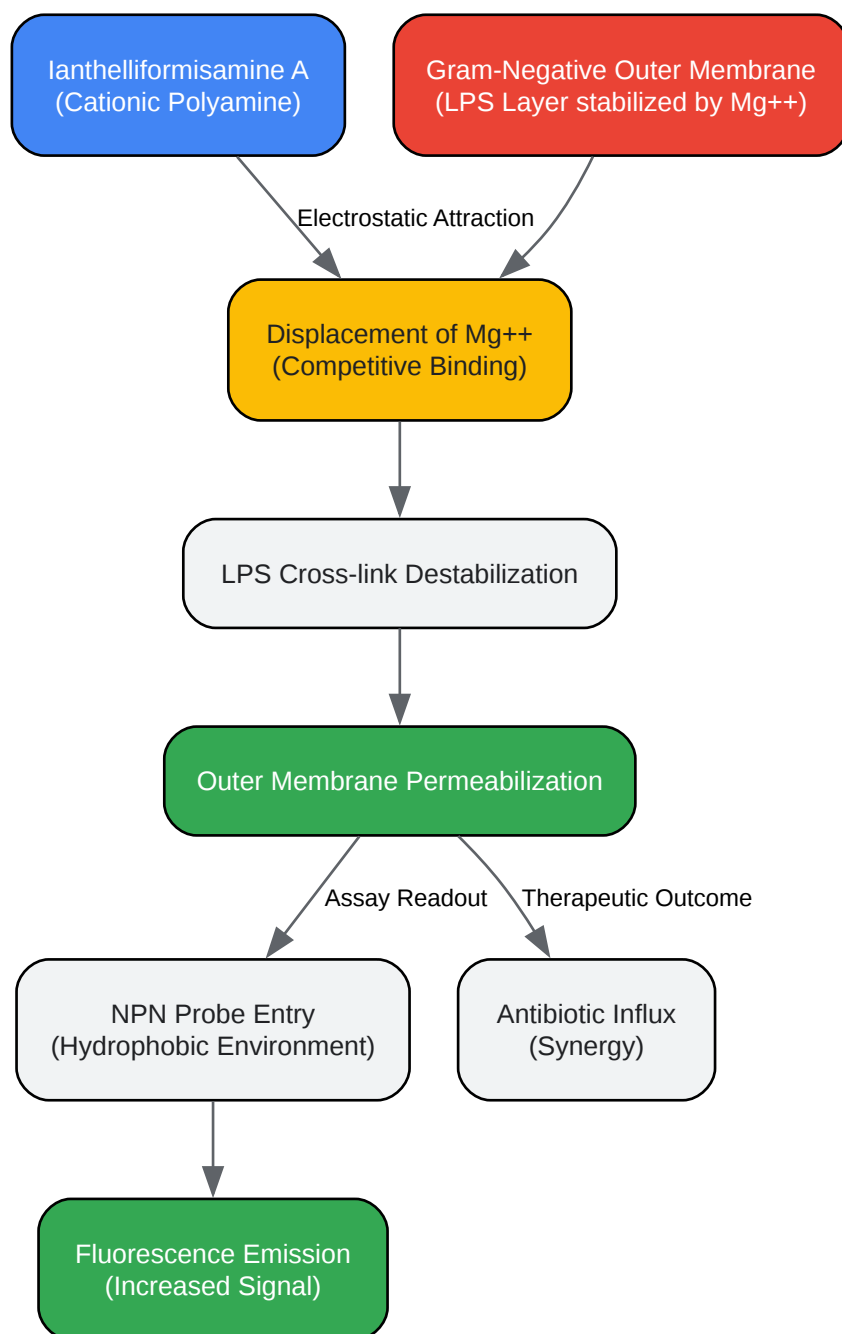
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) that bridge the lipopolysaccharide (LPS) layer of the Gram-negative Outer Membrane (OM). This disruption facilitates the entry of the compound itself and, crucially, potentiates the activity of other antibiotics (e.g., doxycycline, ciprofloxacin) that are normally excluded by the OM barrier.

Why the TFA Salt? Synthetic lanthelliformisamine A is typically isolated as a Trifluoroacetic Acid (TFA) salt following High-Performance Liquid Chromatography (HPLC) purification.

- Solubility: The TFA salt form significantly enhances water solubility compared to the free base.

- **Stoichiometry:** Researchers must account for the molecular weight of the counter-ions when calculating molarity. IanA is a polyamine; expect multiple TFA molecules per alkaloid molecule.
- **pH Caution:** High concentrations of TFA salts can acidify unbuffered solutions. This protocol utilizes a strong HEPES buffer to maintain physiological pH.

Mechanistic Pathway (Visualized)



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Figure 1: Mechanism of Action for lanthelliformisamine A-induced membrane permeabilization and NPN fluorescence.[1]

Materials & Reagents

Reagents

Reagent	Specification	Purpose
lanthelliformisamine A (TFA)	>95% Purity	Test Compound. Store at -20°C.
NPN (1-N-phenylnaphthylamine)	500 µM stock in Acetone	Hydrophobic fluorescent probe.
Polymyxin B (PMB)	Sulfate salt	Positive Control (Known permeabilizer).
HEPES Buffer	5 mM, pH 7.2	Assay buffer (Avoid Phosphate buffers to prevent precipitation).
Glucose	5 mM (optional)	Metabolic energy source (if assessing active efflux competition).
DMSO	PCR Grade	Solvent for lanA stock preparation.

Biologicals[1][2][3][4][5][6][7][8][9][10][11]

- Strain: *Pseudomonas aeruginosa* PAO1 (or ATCC 27853).
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for growth; HEPES buffer for the assay.

Experimental Protocol: NPN Uptake Assay

This assay measures the ability of IpnA to damage the Outer Membrane. NPN is weakly fluorescent in aqueous buffer but strongly fluorescent in the hydrophobic interior of the membrane. Intact cells exclude NPN; permeabilized cells absorb it.

Step 1: Compound Preparation (Critical for TFA Salts)

- Calculate Molarity: Adjust for the MW of the TFA salt.
 - Example: If MW of Free Base is ~500 g/mol and it has 3 basic nitrogens, the TFA salt might be ~842 g/mol (3 x 114 Da for TFA). Check your CoA.
- Stock Solution: Dissolve IpnA-TFA in 100% DMSO to create a 10 mM Stock.
- Working Solution: Dilute the stock into 5 mM HEPES (pH 7.2) to 2x the desired final testing concentration (e.g., if testing at 64 µg/mL, prepare 128 µg/mL).
 - Note: Ensure the final DMSO concentration in the well is <1% to avoid solvent-induced permeabilization.

Step 2: Bacterial Preparation

- Culture: Grow *P. aeruginosa* overnight in CAMHB at 37°C.
- Subculture: Dilute 1:100 into fresh broth and grow to mid-log phase ().
- Wash (Crucial): Centrifuge cells (3,500 x g, 10 min). Decant supernatant. Resuspend pellet in 5 mM HEPES (pH 7.2).
 - Why? Growth media contains proteins and lipids that bind NPN, causing high background fluorescence.
- Standardize: Adjust to 0.5 in HEPES buffer.

Step 3: Assay Execution (96-Well Format)

- Plate Setup: Use a Black, Flat-bottom 96-well plate (prevents cross-talk).
- Add Reagents:
 - Column 1 (Blank): 100 μ L HEPES + 50 μ L Buffer + 50 μ L NPN (Background check).
 - Column 2 (Negative Control): 100 μ L Bacterial Suspension + 50 μ L Buffer + 50 μ L NPN.
 - Column 3 (Positive Control): 100 μ L Bacterial Suspension + 50 μ L Polymyxin B (10 μ g/mL final) + 50 μ L NPN.
 - Test Columns: 100 μ L Bacterial Suspension + 50 μ L IpnA-TFA (varying concentrations) + 50 μ L NPN.
- Final NPN Concentration: The final concentration of NPN in the well should be 10 μ M.
- Incubation: Incubate at room temperature for 5 minutes (protected from light).

Step 4: Measurement

- Instrument: Fluorescence Microplate Reader (e.g., Tecan, Biotek).
- Parameters:
 - Excitation: 350 nm
 - Emission: 420 nm
 - Gain: Set based on the Positive Control (Polymyxin B) to avoid saturation.

Data Analysis & Interpretation

Calculation: NPN Uptake Factor

Raw fluorescence units (RFU) can vary between runs. Normalize data using the NPN Uptake Factor:

Uptake Factor	Interpretation
1.0	No permeabilization (Intact Membrane).
> 1.5	Significant Outer Membrane permeabilization.
> 2.0	Strong permeabilization (comparable to Polymyxin B).

Expected Results

- lanthelliformisamine A: Should show a dose-dependent increase in fluorescence.[2]
- Potentiation Correlation: Concentrations showing Uptake Factors >1.5 usually correlate with the concentration required to potentiate doxycycline or ciprofloxacin.

Secondary Assay: Inner Membrane Integrity (Propidium Iodide)

To confirm the compound is permeabilizing the OM specifically (potentiation) rather than lysing the entire cell (toxicity), run a Propidium Iodide (PI) assay.

- Protocol: Similar to NPN, but use Propidium Iodide (10 μ M) instead of NPN.
- Excitation/Emission: 535 nm / 617 nm.
- Interpretation:
 - High NPN + Low PI: Specific Outer Membrane permeabilizer (Ideal Potentiator).
 - High NPN + High PI: Global membrane disruptor/lytic agent (Bactericidal).

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